1,1,2,2-Tetramethoxycyclohexane

描述

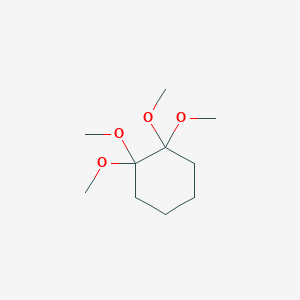

1,1,2,2-Tetramethoxycyclohexane is an organic compound with the molecular formula C10H20O4. It is a derivative of cyclohexane, where four methoxy groups are attached to the first and second carbon atoms. This compound is known for its role in organic synthesis, particularly in the protection of diol functionalities in carbohydrate chemistry .

准备方法

1,1,2,2-Tetramethoxycyclohexane can be synthesized through the acid-catalyzed reaction of 1,2-cyclohexanedione with methanol and trimethyl orthoformate. The reaction typically involves the following steps :

Reactants: 1,2-cyclohexanedione, methanol, and trimethyl orthoformate.

Catalyst: Acid catalyst, such as p-toluenesulfonic acid.

Procedure: The reaction mixture is heated under reflux conditions, allowing the formation of this compound.

Purification: The product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

Acid-Catalyzed Formation of Cyclohexane-1,2-Diacetals (CDAs)

1,1,2,2-Tetramethoxycyclohexane reacts with monosaccharides under acidic conditions to form cyclohexane-1,2-diacetals (CDAs), selectively protecting vicinal diequatorial diols. This reaction is pivotal in oligosaccharide synthesis, where classical acetal protections fail to mask diequatorial stereochemistry .

Mechanism and Conditions:

-

Catalyst: (+)-Camphorsulfonic acid (CSA) or similar Brønsted acids.

-

Reagent: Trimethylorthoformate (15–16.1 equiv) in methanol.

-

Temperature: 70°C.

-

Steps:

Key Observations:

-

The reaction produces two major all-trans diastereomers (2,3-RR and 3,4-SS) alongside a minor cis-methoxy isomer (2,3-SR) .

-

Isomer ratios evolve with reaction time (Table 1), favoring thermodynamic products at equilibrium .

Table 1: Time-Dependent Product Distribution in CDA Formation

| Reaction Time | Starting Material (%) | 3,4-SS (%) | 2,3-RR (%) | 2,3-SR (%) |

|---|---|---|---|---|

| 2 h | 36 | 20 | 21 | 23 |

| 24 h | 0 | 47 | 47 | 6 |

Diastereomer Interconversion

The minor cis-methoxy isomer (2,3-SR) undergoes slow interconversion into the major all-trans products under prolonged acidic conditions. This equilibration highlights the thermodynamic preference for diequatorial methoxy arrangements .

Factors Influencing Isomerization:

-

Acid Strength: Stronger acids accelerate interconversion.

-

Temperature: Higher temperatures (>70°C) favor faster equilibration.

Hydrolysis and Deprotection

CDA-protected derivatives can be hydrolyzed to regenerate free diols under acidic aqueous conditions. This reversibility is exploited in sequential protection strategies during complex molecule synthesis .

Conditions for Hydrolysis:

-

Reagents: Aqueous HCl or trifluoroacetic acid (TFA).

-

Mechanism: Acid-catalyzed cleavage of the acetal C–O bonds, releasing methanol and the original diol .

Derivatization Reactions

CDA-protected intermediates are versatile building blocks for further functionalization:

-

Oxidation: Selective oxidation of hydroxyl groups to ketones or carboxylic acids using KMnO or CrO.

-

Substitution: Nucleophilic displacement with amines or thiols under basic conditions.

Comparative Stability and Reactivity

This compound exhibits distinct stability compared to analogs:

科学研究应用

Applications in Organic Synthesis

1. Building Block for Synthesis

1,1,2,2-Tetramethoxycyclohexane serves as a versatile building block in organic synthesis. Its methoxy groups can be utilized for further functionalization, making it a valuable intermediate in the production of various chemical compounds. Research indicates its use in synthesizing more complex molecules through reactions such as alkylation and acylation.

2. Chiral Auxiliary

The compound can act as a chiral auxiliary in asymmetric synthesis. The presence of multiple methoxy groups allows for selective reactions that can lead to enantiomerically enriched products. This property is particularly useful in pharmaceutical chemistry where chirality is crucial for drug efficacy.

Applications in Materials Science

1. Polymer Chemistry

In polymer science, this compound has been explored as a monomer or additive in the development of new polymeric materials. Its unique structure can enhance the thermal stability and mechanical properties of polymers. Studies have shown that incorporating this compound into polymer matrices can improve their performance characteristics.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is also being investigated for use in coatings and adhesives. The methoxy groups can facilitate adhesion to various substrates while providing resistance to environmental degradation.

Applications in Aroma Chemistry

Recent patents have highlighted the use of derivatives of this compound as aroma chemicals. These compounds are being studied for their potential as flavoring agents or fragrance components due to their pleasant odor profiles. The ability to modify the structure through substitution reactions opens avenues for creating new aromatic compounds tailored for specific applications in the food and cosmetic industries .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the effectiveness of using this compound as a chiral auxiliary in synthesizing a pharmaceutical compound with high enantiomeric purity. The reaction conditions were optimized to maximize yield while maintaining selectivity.

Case Study 2: Development of High-Performance Polymers

Research conducted on incorporating this compound into polymer formulations revealed significant improvements in thermal stability and mechanical strength compared to traditional polymers without such additives. This finding suggests potential applications in high-performance materials used in aerospace and automotive industries.

作用机制

The mechanism of action of 1,1,2,2-tetramethoxycyclohexane involves its ability to protect diol functionalities through the formation of cyclohexane-1,2-diacetal. This protection allows selective reactions on other parts of the molecule without affecting the protected diol groups. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

相似化合物的比较

1,1,2,2-Tetramethoxycyclohexane can be compared with other similar compounds, such as:

1,2-Cyclohexanedione: A precursor in the synthesis of this compound.

Cyclohexane-1,2-diacetal: A derivative formed from the reaction of this compound with diols.

1,1,2,2-Tetramethylcyclohexane: A structurally similar compound with methyl groups instead of methoxy groups.

The uniqueness of this compound lies in its ability to selectively protect diol functionalities, which is not commonly achieved by other protecting groups.

生物活性

1,1,2,2-Tetramethoxycyclohexane is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with four methoxy groups. The molecular formula is , and its structure can be represented as follows:

This unique arrangement of methoxy groups contributes to its solubility and reactivity, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Preliminary investigations using gas chromatography-mass spectrometry (GC-MS) indicated that derivatives of cyclohexane compounds exhibit significant antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties due to its structural analogies with other active compounds .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the methoxy groups enhance lipophilicity and facilitate membrane penetration in microbial cells. This could lead to disruption of cellular processes or interference with metabolic pathways.

Study 1: Antimicrobial Activity Assessment

A study conducted on various substituted cyclohexanes demonstrated that compounds with multiple methoxy groups exhibited enhanced antimicrobial activity. In vitro tests revealed that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Standard Antibiotic | 16 | Strong |

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in the sub-G1 phase population in treated cells compared to controls .

| Cell Line | IC50 (µM) | Apoptotic Effect |

|---|---|---|

| HeLa | 25 | Yes |

| MCF-7 | 30 | Yes |

| A549 | 35 | Yes |

属性

IUPAC Name |

1,1,2,2-tetramethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGERRGRQKXRTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369910 | |

| Record name | 1,1,2,2-tetramethoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163125-34-6 | |

| Record name | 1,1,2,2-tetramethoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。